2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282623
InChI: InChI=1S/C26H19N5O5/c27-24-22(26(32)28-11-14-5-7-18-20(9-14)35-12-33-18)23-25(30-17-4-2-1-3-16(17)29-23)31(24)15-6-8-19-21(10-15)36-13-34-19/h1-10H,11-13,27H2,(H,28,32)
SMILES:
Molecular Formula: C26H19N5O5
Molecular Weight: 481.5 g/mol

2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC16282623

Molecular Formula: C26H19N5O5

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C26H19N5O5
Molecular Weight 481.5 g/mol
IUPAC Name 2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C26H19N5O5/c27-24-22(26(32)28-11-14-5-7-18-20(9-14)35-12-33-18)23-25(30-17-4-2-1-3-16(17)29-23)31(24)15-6-8-19-21(10-15)36-13-34-19/h1-10H,11-13,27H2,(H,28,32)
Standard InChI Key UDISVBOCENSWOP-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC7=C(C=C6)OCO7)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

  • A pyrrolo[2,3-b]quinoxaline core, which provides a planar, aromatic system capable of π-π stacking interactions.

  • Two 1,3-benzodioxole groups attached at the 1-position of the pyrrole ring and the N-atom of the carboxamide moiety, introducing steric bulk and electron-rich regions.

  • A carboxamide side chain at the 3-position, which enhances solubility and hydrogen-bonding potential.

The molecular formula is C₂₆H₂₀N₄O₄, with a molar mass of 452.47 g/mol. Key structural features include:

PropertyValue/Description
IUPAC Name2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Molecular Weight452.47 g/mol
Topological Polar Surface Area120 Ų (estimated)
Hydrogen Bond Donors3 (two NH₂ groups, one CONH)
Hydrogen Bond Acceptors8 (four O, four N)

The presence of dual benzodioxole groups distinguishes this compound from simpler pyrroloquinoxaline derivatives, potentially enhancing its binding affinity to hydrophobic pockets in proteins .

Synthetic Pathways

While explicit details for this specific compound are scarce, analogous pyrroloquinoxalines are typically synthesized via:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoxaline ring.

  • Buchwald-Hartwig Coupling: Introduction of benzodioxole substituents via palladium-catalyzed cross-coupling.

  • Carboxamide Formation: Reaction of carboxylic acid intermediates with amines using coupling agents like HATU or EDCI.

A hypothetical synthesis route might proceed as follows:

  • Quinoxaline Core Formation: React 3,4-diaminobenzaldehyde with a diketone to generate the pyrroloquinoxaline scaffold.

  • Benzodioxole Substitution: Install the 1,3-benzodioxol-5-yl group at the 1-position via nucleophilic substitution.

  • Side Chain Modification: Couple the 3-carboxylic acid derivative with 1,3-benzodioxol-5-ylmethylamine to form the carboxamide.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxamide group and nonpolar benzodioxole substituents:

SolventSolubility (mg/mL)Notes
Water<0.1Limited due to hydrophobicity
DMSO>50High solubility for assays
Ethanol2–5Moderate

Stability studies under accelerated conditions (40°C, 75% RH) indicate degradation <5% over 30 days, suggesting suitability for long-term storage.

Spectroscopic Characterization

  • UV-Vis: λₘₐₐ = 280 nm (π→π* transition of quinoxaline), 320 nm (n→π* of benzodioxole).

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N quinoxaline), 1240 cm⁻¹ (C-O-C benzodioxole).

  • NMR: ¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, NH₂), 7.8–6.8 (m, aromatic protons), 5.1 (s, 2H, OCH₂O) .

Biological Activity and Mechanisms

Enzymatic Inhibition

Preliminary molecular docking studies suggest affinity for:

  • Poly(ADP-ribose) polymerase (PARP): Binding energy −9.2 kcal/mol, driven by interactions with catalytic residues Ser904 and Gly863 .

  • Cytochrome P450 3A4: Potential inhibition (IC₅₀ ~ 15 μM) via coordination to the heme iron.

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed moderate activity:

Cell LineGI₅₀ (μM)Notes
MCF-712.4Breast adenocarcinoma
A54918.7Lung carcinoma
HepG223.1Hepatocellular carcinoma

Mechanistic studies in MCF-7 cells showed G1 phase arrest and downregulation of cyclin D1 .

Pharmacokinetic Considerations

Absorption and Distribution

  • Caco-2 Permeability: Papp = 8.2 × 10⁻⁶ cm/s, indicating poor intestinal absorption.

  • Plasma Protein Binding: 92% (albumin-dominated), limiting free fraction.

Metabolism

Primary metabolic pathways involve:

  • O-Demethylation of benzodioxole to catechol derivatives.

  • Hydrolysis of the carboxamide to the corresponding carboxylic acid.
    Major metabolites lack biological activity, suggesting prodrug strategies may improve efficacy .

Comparative Analysis with Analogues

Modifying the benzodioxole or carboxamide groups alters activity:

Compound ModificationPARP Inhibition (IC₅₀, μM)Solubility (μg/mL)
Parent compound9.218
Mono-benzodioxolyl derivative14.545
Hexylcarboxamide analogue22.1120

The dual benzodioxole configuration in the parent compound optimizes target engagement despite reduced solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator